molecular formula C20H42O B7800029 1-Eicosanol CAS No. 28679-05-2

1-Eicosanol

Cat. No.: B7800029
CAS No.: 28679-05-2
M. Wt: 298.5 g/mol
InChI Key: BTFJIXJJCSYFAL-UHFFFAOYSA-N
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Description

1-Eicosanol: is a long-chain fatty alcohol with the chemical formula C20H42O arachidyl alcohol or eicosyl alcohol . This compound is a white, waxy solid at room temperature and is primarily used in the production of cosmetics, lubricants, and surfactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Eicosanol can be synthesized through the reduction of arachidic acid (eicosanoic acid) using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrially, this compound is produced by the hydrogenation of eicosanoic acid or its esters. This process involves the use of a catalyst, such as nickel or copper chromite , under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

1-Eicosanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Esterification: Carboxylic acids, sulfuric acid.

    Etherification: Alkyl halides, sodium hydride.

Major Products Formed

    Eicosanoic acid: from oxidation.

    Eicosyl esters: from esterification.

    Eicosyl ethers: from etherification.

Scientific Research Applications

1-Eicosanol has several applications in scientific research:

Mechanism of Action

1-Eicosanol exerts its effects primarily through its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Similar Compounds

    1-Octadecanol: (C18H38O)

    1-Docosanol: (C22H46O)

    1-Tetracosanol: (C24H50O)

Uniqueness

1-Eicosanol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain alcohols like 1-Octadecanol, this compound has a higher melting point and different solubility characteristics. Its longer chain also makes it more effective in applications requiring higher hydrophobicity .

Properties

IUPAC Name

icosan-1-ol
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InChI

InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3
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InChI Key

BTFJIXJJCSYFAL-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCO
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Molecular Formula

C20H42O
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DSSTOX Substance ID

DTXSID0027272
Record name 1-Eicosanol
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Molecular Weight

298.5 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Other Solid, White waxy solid; [HSDB] White powder; [MSDSonline], Solid
Record name 1-Eicosanol
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Boiling Point

309 °C at 750 mm Hg; 222 °C at 3 mm Hg
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Flash Point

195 °C
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Solubility

Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform, Soluble in hot benzene
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Density

0.8405 at 20 °C/4 °C
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Vapor Pressure

0.00000004 [mmHg]
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Color/Form

White, wax-like solid, WAX FROM ALC AND CRYSTALS FROM CHLOROFORM

CAS No.

629-96-9, 28679-05-2
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Melting Point

66.1 °C
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Record name Arachidyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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